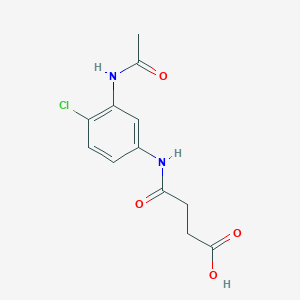
4-(3-acetamido-4-chloroanilino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-acetamido-4-chloroanilino)-4-oxobutanoic acid is a chemical compound characterized by the presence of an acetamido group, a chloroaniline moiety, and a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-acetamido-4-chloroanilino)-4-oxobutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-acetamido-4-chloroaniline and a suitable butanoic acid derivative.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) or other suitable catalysts.
Reaction Steps: The synthetic route may involve multiple steps, including acylation, chlorination, and coupling reactions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-acetamido-4-chloroanilino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(3-acetamido-4-chloroanilino)-4-oxobutanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and formulation.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-(3-acetamido-4-chloroanilino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-acetamido-4-chloroanilino)-3,3-dimethyl-5-oxopentanoic acid
- 2-[1-[2-(3-acetamido-4-chloroanilino)-2-oxoethyl]cyclohexyl]acetic acid
Uniqueness
4-(3-acetamido-4-chloroanilino)-4-oxobutanoic acid is unique due to its specific structural features, such as the presence of both acetamido and chloroaniline groups. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
4-(3-acetamido-4-chloroanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O4/c1-7(16)14-10-6-8(2-3-9(10)13)15-11(17)4-5-12(18)19/h2-3,6H,4-5H2,1H3,(H,14,16)(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUVHZRZCPPCBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)NC(=O)CCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

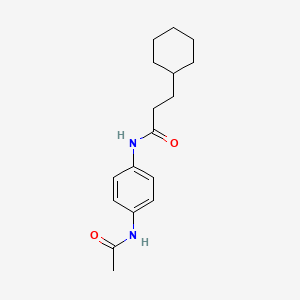
![N-(4-{[(2,4-dihydroxy-6-methyl-5-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5701698.png)
![N-[2-(4-methoxyphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B5701700.png)
![N-[2-(3-chlorophenyl)ethyl]-N'-(4-fluorobenzyl)thiourea](/img/structure/B5701713.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(4-propylphenoxy)acetamide](/img/structure/B5701723.png)
![2-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B5701739.png)
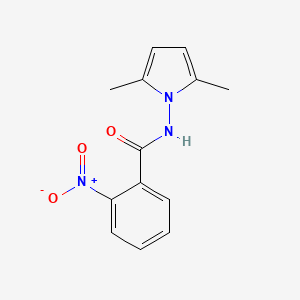
![2-amino-6-[(4-chlorobenzyl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5701749.png)

![2-methyl-N-(2-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide](/img/structure/B5701760.png)
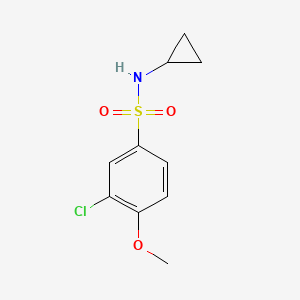
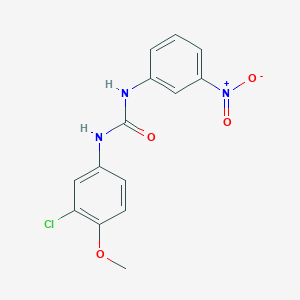
![N-[(5-bromo-2-methoxyphenyl)methyl]-3-fluoroaniline](/img/structure/B5701778.png)
